
2-Butoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BQ-123 and is a selective endothelin A (ETA) receptor antagonist. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
BQ-123 acts as a selective ETA receptor antagonist. ETA receptors are primarily located in the smooth muscle cells of blood vessels and are responsible for vasoconstriction. By blocking the ETA receptors, BQ-123 promotes vasodilation and reduces blood pressure.
Biochemical and Physiological Effects:
The primary biochemical effect of BQ-123 is the inhibition of ETA receptors, which leads to vasodilation. This effect can be beneficial in the treatment of various cardiovascular diseases. BQ-123 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BQ-123 in lab experiments is its selectivity for ETA receptors. This allows for precise targeting of these receptors and reduces the risk of off-target effects. However, one limitation of using BQ-123 is its relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several potential future directions for the use of BQ-123 in scientific research. One area of interest is the development of novel ETA receptor antagonists with improved pharmacological properties. Additionally, BQ-123 could be used in combination with other drugs to treat various cardiovascular diseases. Finally, further studies are needed to explore the potential anti-inflammatory effects of BQ-123 and its applications in treating inflammatory diseases.
In conclusion, BQ-123 is a promising compound with potential applications in various fields of scientific research. Its selectivity for ETA receptors and vasodilatory effects make it a valuable tool in the treatment of cardiovascular diseases. Further research is needed to explore its potential applications in other areas and to develop novel ETA receptor antagonists with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-Butoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves the reaction of 2-amino-4-butoxy-5,6,7,8-tetrahydroquinoline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using column chromatography, and the final product obtained is BQ-123.
Scientific Research Applications
BQ-123 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BQ-123 is in the field of cardiovascular research. It has been shown to have potent vasodilatory effects and can be used to treat various cardiovascular diseases such as hypertension, heart failure, and atherosclerosis.
properties
CAS RN |
171011-09-9 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-butoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-2-3-8-18-14-11(13(15)17)9-10-6-4-5-7-12(10)16-14/h9H,2-8H2,1H3,(H2,15,17) |
InChI Key |
PJHQNYWOGRNLEA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Canonical SMILES |
CCCCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Other CAS RN |
171011-09-9 |
synonyms |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-butoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





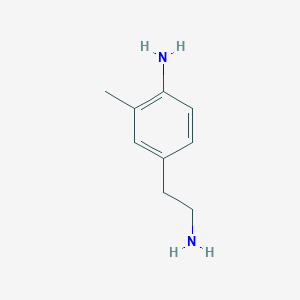

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
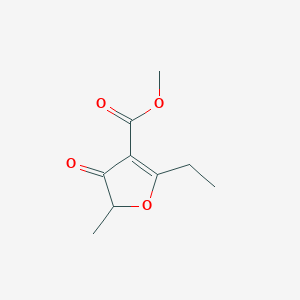
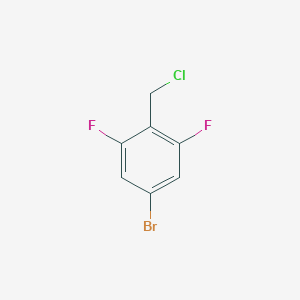
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)

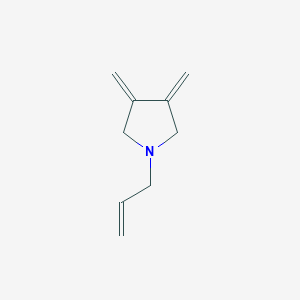
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
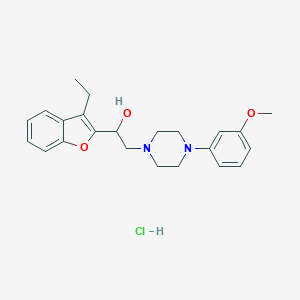

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)